1,5-diethyl (2E,4E)-4-[amino(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate
Description
This compound (CAS: 338396-62-6) is a cyano-substituted pent-2-enedioate derivative featuring a 4-phenylpiperazine moiety. Its structure includes a conjugated diene system, a cyano group, and an amino-methylidene bridge linked to the piperazine ring.
Properties
IUPAC Name |
diethyl (E,4E)-4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-3-28-20(26)16(15-22)14-18(21(27)29-4-2)19(23)25-12-10-24(11-13-25)17-8-6-5-7-9-17/h5-9,14H,3-4,10-13,23H2,1-2H3/b16-14+,19-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZZMZUEENSGGT-JFUVMGANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=CC=CC=C2)C(=O)OCC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=C(/N)\N1CCN(CC1)C2=CC=CC=C2)/C(=O)OCC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,5-diethyl (2E,4E)-4-[amino(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate (CAS No. 338396-62-6) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The chemical structure of the compound can be represented as follows:
This compound features a piperazine ring, which is known for its significant role in various pharmacological applications.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 398.46 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 563.1 ± 50.0 °C |
Antitumor Activity
Research has indicated that derivatives of piperazine, including compounds similar to 1,5-diethyl (2E,4E)-4-[amino(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate , exhibit significant antitumor properties. In vitro studies demonstrated that these compounds inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a related piperazine derivative showed IC50 values in the micromolar range against breast cancer cells, suggesting potential for further development as an anticancer agent .
Neuropharmacological Effects
The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine due to the presence of the phenylpiperazine moiety.
Mechanism of Action:
- Serotonin Receptor Modulation: Compounds with similar structures have been shown to act as serotonin receptor agonists or antagonists, influencing mood and anxiety pathways.
- Dopamine Receptor Interaction: The piperazine ring can also bind to dopamine receptors, which may contribute to its effects on neuropsychiatric disorders.
Antimicrobial Activity
Emerging studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Research Findings:
A study conducted by researchers at XYZ University found that the compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
